molecular formula C9H7F3N4 B3137321 2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)aniline CAS No. 438019-67-1

2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)aniline

Cat. No.: B3137321
CAS No.: 438019-67-1
M. Wt: 228.17 g/mol
InChI Key: IELXEIUQSUFWOK-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)aniline is a chemical compound that features a triazole ring and a trifluoromethyl group attached to an aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)aniline typically involves the formation of the triazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques, which offer advantages such as higher yields, better control over reaction conditions, and improved safety. These methods are designed to be atom-economical and environmentally benign, avoiding the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the triazole ring or the aniline moiety.

    Substitution: The compound can participate in substitution reactions, where functional groups on the triazole or aniline ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the triazole ring, while substitution reactions can introduce new functional groups onto the aniline or triazole moieties .

Scientific Research Applications

2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets. The triazole ring and trifluoromethyl group can interact with enzymes, receptors, or other biomolecules, modulating their activity. These interactions can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)aniline is unique due to the presence of both the triazole ring and the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, and potential biological activities that are not observed in similar compounds .

Properties

IUPAC Name

2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N4/c10-9(11,12)6-1-2-8(7(13)3-6)16-5-14-4-15-16/h1-5H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELXEIUQSUFWOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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